molecular formula C19H20ClNO B10838278 (4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone

(4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone

Cat. No.: B10838278
M. Wt: 313.8 g/mol
InChI Key: GHPWLZRRFXHNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone is a chemical compound with the molecular formula C19H20ClNO and a molecular weight of 313.82 g/mol . It is characterized by the presence of a benzylpiperidine moiety and a chlorophenyl group, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of (4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone typically involves the reaction of 4-benzylpiperidine with 3-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone involves its interaction with molecular targets such as receptors and enzymes. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in modulating neurotransmitter levels in the brain.

Comparison with Similar Compounds

(4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-8-4-7-17(14-18)19(22)21-11-9-16(10-12-21)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPWLZRRFXHNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.